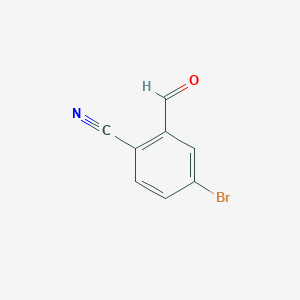

4-Bromo-2-formylbenzonitrile

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-bromo-2-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBKTVRLNPAITK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621779 | |

| Record name | 4-Bromo-2-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713141-12-9 | |

| Record name | 4-Bromo-2-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 713141-12-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Benzonitrile and Benzaldehyde Chemistry

4-Bromo-2-formylbenzonitrile is a distinct entity within the broader families of benzonitrile and benzaldehyde derivatives. Benzaldehydes are classic electrophiles, with the carbonyl group readily participating in nucleophilic additions and a wide array of condensation reactions. Benzonitriles, on the other hand, feature a cyano group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions.

The uniqueness of this compound lies in the strategic placement of these two functional groups on the same aromatic ring. The formyl (-CHO) and cyano (-CN) groups are both electron-withdrawing, which influences the electronic properties of the benzene ring. semanticscholar.org This electronic arrangement is pivotal for its role in specialized reactions. For instance, 2-formylbenzonitriles are well-documented precursors for cascade reactions, where an initial reaction at the aldehyde can be followed by an intramolecular cyclization involving the nitrile group. rsc.orgrsc.org This dual reactivity allows for the rapid assembly of complex heterocyclic systems, a feature not achievable with simple benzaldehydes or benzonitriles alone. mdpi.com

Furthermore, the presence of a bromine atom at the 4-position adds another layer of synthetic versatility. The bromine atom serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. semanticscholar.org This trifecta of reactivity—the aldehyde, the nitrile, and the bromine—makes this compound a highly valuable and strategically important substrate in synthetic chemistry.

Significance in Contemporary Organic Synthesis

The primary significance of 4-Bromo-2-formylbenzonitrile in contemporary organic synthesis lies in its role as a key building block for heterocyclic compounds, most notably isoindolinones. rsc.org The isoindolinone core is a privileged scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities, including use as sedative-hypnotic agents and potential treatments for neurological disorders and cancer. rsc.org

The compound's structure is ideally suited for cascade reactions, which are highly valued in modern synthesis for their efficiency and atom economy. In a typical reaction, a nucleophile, such as an amine, will first react with the electrophilic formyl group to form an intermediate hemiaminal. rsc.org This is followed by a base-catalyzed intramolecular cyclization where the nitrogen atom attacks the nitrile carbon, leading to the formation of the five-membered lactam ring characteristic of isoindolinones. rsc.org This tandem process allows for the construction of the complex isoindolinone framework from relatively simple starting materials in a single synthetic operation.

Researchers have demonstrated the utility of 2-formylbenzonitriles, including the bromo-substituted variant, in various cascade processes:

Tandem Hemiaminal-Heterocyclization-Aza-Mannich Reactions: Chiral phase-transfer catalysts have been used to achieve the asymmetric synthesis of 3-amino-substituted isoindolinones from 2-formylbenzonitriles and primary amines. rsc.org

Electrochemical-Induced Cascade Reactions: An electrochemical approach has been developed for the synthesis of N-aryl isoindolinones from 2-formylbenzonitrile and anilines, offering an alternative to traditional chemical methods. mdpi.com

Organocatalytic Nitro-Aldol Initiated Cascades: The reaction of 2-acylbenzonitriles with nitroalkanes, initiated by an asymmetric Henry (nitro-aldol) reaction, leads to the formation of valuable 3,3-disubstituted isoindolinones. acs.org

The bromine atom on the this compound molecule is often retained in the final product, providing a handle for further functionalization, thereby increasing the molecular diversity of the synthesized compounds.

Overview of Research Trajectories for 4-bromo-2-formylbenzonitrile

Current research involving 4-Bromo-2-formylbenzonitrile and related 2-formylbenzonitriles is largely focused on expanding their synthetic utility and accessing novel molecular entities with potential applications in medicinal chemistry and materials science.

A major research trajectory is the development of novel catalytic systems to control the stereochemistry of the products derived from these precursors. The synthesis of enantiomerically pure isoindolinones is of high importance, and considerable effort is dedicated to designing new chiral catalysts for asymmetric cascade reactions. rsc.org This includes the use of bifunctional organocatalysts and transition metal complexes to achieve high yields and enantioselectivities.

Another significant area of investigation is the exploration of new cascade reaction pathways. Scientists are continually seeking to combine multiple reaction steps into single-pot procedures to enhance synthetic efficiency. This includes base-promoted cascade reactions for synthesizing 3,3-dialkylated isoindolin-1-ones and the development of catalyst-free Mannich-initiated cascades. mdpi.com An unsuccessful attempt to use 5-bromo-2-formylbenzonitrile in an electrochemical reaction with aniline, which led to decomposition, highlights the ongoing exploration and optimization of reaction conditions for these types of molecules. mdpi.com

Furthermore, research is aimed at expanding the scope of nucleophiles and reaction partners that can be used with 2-formylbenzonitriles to generate a wider variety of heterocyclic systems beyond isoindolinones. The ultimate goal is to leverage the unique reactivity of this building block to access new chemical space and discover molecules with novel functions, from pharmaceuticals to advanced materials like luminogens. nih.gov

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₄BrNO | |

| Molecular Weight | 210.03 g/mol | |

| CAS Number | 713141-12-9 | |

| IUPAC Name | This compound |

| Synonyms | 5-Bromo-2-cyanobenzaldehyde | |

Table 2: Reactivity Summary

| Functional Group | Type of Reaction | Significance | Source |

|---|---|---|---|

| Formyl (-CHO) | Nucleophilic Addition, Cascade Initiator | Initiates cyclization to form heterocyclic rings like isoindolinones. | rsc.org |

| Nitrile (-CN) | Intramolecular Cyclization | Participates in ring-closing to form the lactam of the isoindolinone core. | rsc.org |

| Bromine (-Br) | Cross-Coupling Reactions (e.g., Suzuki) | Allows for late-stage functionalization and building of molecular complexity. | semanticscholar.org |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-Bromo-2-formylbenzonitrile, and how can reaction conditions be optimized?

- Methodology : A plausible route involves formylation of 4-bromo-2-substituted benzonitrile precursors. For example, the Vilsmeier-Haack reaction could introduce the formyl group at the ortho position relative to the nitrile. Optimization includes controlling temperature (e.g., 0–5°C during formylation to minimize side reactions) and using anhydrous conditions to avoid hydrolysis of intermediates. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical, as seen in purification protocols for analogous brominated nitriles .

- Data Validation : Monitor reaction progress with TLC (Rf ~0.3–0.5 in hexane:EtOAc 7:3) and confirm purity via HPLC (>98% as per standards for related compounds ).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be addressed?

- Characterization Workflow :

- NMR : Use -NMR to identify the formyl proton (δ ~10.1 ppm) and aromatic protons (δ 7.5–8.5 ppm). -NMR should confirm the nitrile (δ ~115 ppm) and aldehyde (δ ~190 ppm) groups.

- IR : Peaks at ~2220 cm (C≡N) and ~1690 cm (C=O) validate functional groups .

- X-ray Crystallography : Resolve structural ambiguities (e.g., tautomerism) by obtaining single-crystal data, as demonstrated for structurally related aldehydes .

- Contradiction Resolution : If NMR signals suggest impurities, repeat purification and cross-validate with mass spectrometry (ESI-MS expected [M+H] at m/z 225.9) .

Q. What are common impurities in halogenation reactions targeting this compound, and how are they removed?

- Side Products : Over-bromination (e.g., di-brominated byproducts) or incomplete formylation.

- Mitigation : Adjust stoichiometry (e.g., 1.1 eq. Br) and use directing groups. Purify via flash chromatography (silica gel, gradient elution) or recrystallization from dichloromethane/hexane, as employed for bromochlorobenzonitrile derivatives .

Advanced Research Questions

Q. How can competing reactivities of the formyl and nitrile groups be managed during cross-coupling reactions?

- Experimental Design :

- Protection Strategies : Protect the formyl group as an acetal (e.g., using ethylene glycol under acidic conditions) before performing Suzuki-Miyaura coupling on the bromo moiety. Deprotect post-reaction with aqueous HCl .

- Catalyst Selection : Use Pd(PPh) with mild bases (KCO) to minimize side reactions at the nitrile group. Optimize solvent (toluene/EtOH) and temperature (80–90°C) .

Q. What stabilization strategies are effective for this compound under varying storage conditions?

- Stability Protocols :

- Storage : Store in amber vials under inert gas (N) at –20°C to prevent aldehyde oxidation. Avoid moisture, as hydrolysis can degrade the nitrile group .

- Degradation Monitoring : Perform monthly HPLC checks (C18 column, acetonitrile/water mobile phase) to detect hydrolysis products (e.g., carboxylic acid derivatives) .

Q. How do electronic effects of the nitrile group influence the formyl reactivity in nucleophilic additions?

- Mechanistic Insight : The nitrile’s strong electron-withdrawing effect deactivates the aromatic ring, reducing the formyl group’s electrophilicity. This necessitates harsher conditions (e.g., NaBH in THF at reflux) for reductions compared to non-nitrile aldehydes. DFT calculations or Hammett studies can quantify these effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.